

Technical Support Center: Optimizing VT02956 Concentration for In Vitro Experiments

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Compound of Interest		
Compound Name:	VT02956	
Cat. No.:	B10861315	Get Quote

Welcome to the technical support center for **VT02956**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **VT02956** for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is VT02956 and what is its mechanism of action?

A1: **VT02956** is a potent and selective inhibitor of the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, **VT02956** prevents the phosphorylation of the downstream effectors YAP and TAZ. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ, where they can modulate gene expression. In the context of estrogen receptor-positive (ER+) breast cancer, the activation of YAP/TAZ ultimately leads to the transcriptional repression of the estrogen receptor alpha gene (ESR1), thereby inhibiting the growth of ER+ breast cancer cells.[3][4]

Q2: What are the recommended cell lines for in vitro experiments with **VT02956**?

A2: Based on published studies, **VT02956** has been shown to be effective in estrogen receptor-positive (ER+) breast cancer cell lines. Commonly used and responsive cell lines include MCF-7 and T47D. The inhibitor has also been successfully used in patient-derived tumor organoids. [3][4]



Q3: What is a good starting concentration for VT02956 in cell-based assays?

A3: A good starting point for determining the optimal concentration of **VT02956** is to perform a dose-response experiment. Published studies have used concentrations ranging from 0.1 μ M to 2 μ M.[4][5] It is recommended to test a range of concentrations (e.g., logarithmic dilutions) to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q4: How should I prepare and store **VT02956**?

A4: **VT02956** is typically supplied as a solid or in a DMSO stock solution (e.g., 10 mM).[1] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data for **VT02956** based on available literature.

Table 1: In Vitro IC50 Values for VT02956

Target	IC50 (nM)
LATS1	0.76[1][2]
LATS2	0.52[1][2]

Table 2: Effective Concentrations of VT02956 in Cell-Based Assays

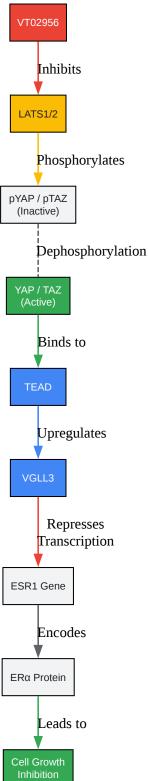


Cell Line	Assay	Concentration Range	Observed Effect	Reference
MCF-7	Immunoblot (YAP/TAZ dephosphorylatio n)	0.1 - 2 μΜ	Dose-dependent dephosphorylation of YAP/TAZ and reduction of ERα.	[4][5]
T47D	Colony Formation	2 μΜ	Inhibition of colony formation.	[3]
MCF-7	Colony Formation	0.5 - 2 μΜ	Inhibition of colony formation.	[3]
HEK293A, 4T1	HTRF phospho- YAP assay	Increasing concentrations	Inhibition of YAP phosphorylation.	[4][5]
Breast Tumor Organoids	qPCR	2 μΜ	Reduction of ESR1 and ERα target gene expression.	[4]

Signaling Pathway and Experimental Workflow Diagrams

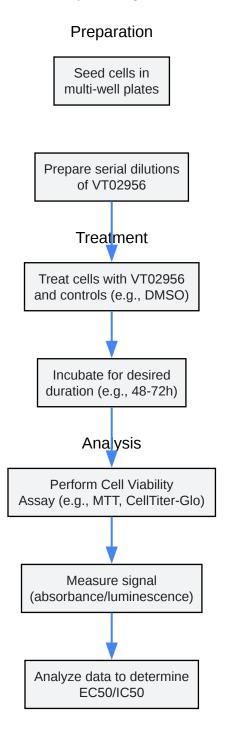


VT02956 Signaling Pathway in ER+ Breast Cancer





General Workflow for Optimizing VT02956 Concentration



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